Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-6-10-12-5-4-9(7-2-3-7)14(10)13-8/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDCQPGJBSJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187638 | |
| Record name | Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-70-7 | |
| Record name | Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Drug Development
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate has shown promise as a candidate for developing new therapeutic agents targeting various diseases, particularly cancer and infectious diseases. Its ability to act as an inhibitor in enzymatic pathways makes it a valuable compound in medicinal chemistry.
- Anticancer Activity : Research indicates that compounds within this family exhibit significant anticancer properties. They are being investigated for their ability to inhibit key enzymes involved in tumor growth and proliferation. For instance, studies have demonstrated their effectiveness against breast cancer cell lines (MCF-7) and hepatocellular carcinoma .
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases, which are crucial targets in cancer therapy. High-throughput screening has identified its potential against serine/threonine kinases, leading to further optimization for selective activity against specific cancer types .
The biological activity of this compound extends beyond anticancer effects:
- Anti-inflammatory Properties : The compound is also being researched for its anti-inflammatory effects, potentially inhibiting the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
- Antibacterial and Antiviral Effects : Preliminary studies suggest that this compound may possess antibacterial and antiviral properties, making it a candidate for further exploration in treating infectious diseases.
Synthesis and Modification
The synthesis of this compound typically involves cyclocondensation reactions of aminopyrazoles with electrophilic agents. This synthetic route allows for versatile structural modifications, enhancing its potential applications in drug discovery .
Key Synthetic Routes:
| Synthetic Method | Description |
|---|---|
| Cyclocondensation | Involves the reaction between aminopyrazoles and electrophiles to form the pyrazolo[1,5-a]pyrimidine scaffold. |
| Functionalization | Post-synthetic modifications can introduce various functional groups to optimize biological activity. |
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : A study focusing on its kinase inhibition revealed that specific substitutions at the cyclopropyl position significantly enhanced selectivity against target kinases involved in cancer progression. The findings suggest that optimizing these interactions could lead to more effective therapeutic agents.
- Case Study 2 : Research investigating its anti-inflammatory properties demonstrated that this compound reduced inflammation markers in vitro, indicating potential for treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a PI3Kδ inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced inflammation and cell proliferation, which is beneficial in treating autoimmune and inflammatory diseases.
Comparison with Similar Compounds
Positional Isomerism: 2-Carboxylate vs. 5-Carboxylate Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives often exhibit positional isomerism, with ester groups at C(2) or C(5) leading to distinct properties:
Implications : The 2-carboxylate isomer may offer superior binding affinity in certain targets due to spatial alignment of the ester group with active sites .
Substituent Variations: Cyclopropyl vs. Chloro/Methyl Groups
Substituents at the 7-position significantly modulate activity and physicochemical properties:
Heterocycle Variations: Pyrazolo vs. Triazolo Cores
Replacing the pyrazolo ring with triazolo alters electronic properties and binding modes:
Implications : Pyrazolo cores are generally more lipophilic, favoring membrane permeability, while triazolo derivatives may exhibit stronger target interactions.
Ester Group Variations: Methyl vs. Ethyl
Ester groups influence solubility and metabolic conversion:
| Compound | Ester Group | Molecular Formula | Impact | Reference |
|---|---|---|---|---|
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | Ethyl | C₁₁H₁₀ClN₃O₂ | Longer alkyl chains delay hydrolysis but reduce aqueous solubility . |
Implications : Methyl esters, as in the target compound, may hydrolyze faster in vivo, acting as prodrugs for active carboxylic acids .
Biological Activity
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a methyl ester group at the 2-position of the pyrimidine ring and a cyclopropyl group at the 7-position of the pyrazole ring. This unique structure contributes to its biological activity and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, as anticancer agents. For instance, compounds from this family have been shown to inhibit various kinases involved in cancer progression, such as CDK2 and GSK-3β. In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects against cancer cell lines like HepG2 and MCF-7, with IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 15 | CDK2 inhibition |
| This compound | MCF-7 | 12 | GSK-3β inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that pyrazolo[1,5-a]pyrimidines have shown efficacy against Mycobacterium tuberculosis and other pathogens. For example, a derivative was found to inhibit Plasmodium falciparum with an IC50 of approximately 31 μM, suggesting potential use in treating malaria.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Binding affinity studies reveal that this compound can effectively inhibit key enzymes involved in cellular pathways:
- CDK Inhibition : The compound's structure allows it to bind selectively to cyclin-dependent kinases (CDKs), disrupting cell cycle progression.
- Kinase Selectivity : Its cyclopropyl substitution enhances selectivity for certain kinases over others, reducing potential side effects associated with broad-spectrum kinase inhibitors.
Study on Anticancer Properties
In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their anticancer activities. This compound showed promising results against multiple cancer cell lines with minimal cytotoxicity towards normal cells. The study concluded that further optimization could lead to more potent anticancer agents.
Antimicrobial Efficacy Against P. falciparum
Another investigation focused on the antimalarial properties of pyrazolo[1,5-a]pyrimidines. The study highlighted that this compound inhibited P. falciparum growth effectively without hemolytic effects on human erythrocytes. This suggests a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate?
The compound is typically synthesized via condensation reactions. A common method involves reacting 5-amino-3-substituted pyrazoles with β-keto esters or cyclopropane-containing precursors under reflux conditions. For example:
- Step 1 : Condensation of 5-amino-3-cyclopropylpyrazole with methyl 2,4-dioxopentanoate in ethanol at reflux (30–60 minutes) .
- Step 2 : Purification via silica gel column chromatography (petroleum ether/ethyl acetate mixtures) followed by recrystallization from cyclohexane or DMF/ethanol .
- Key variables : Reaction time, solvent polarity, and stoichiometric ratios influence regioselectivity (e.g., avoiding formation of isomeric byproducts) .
Q. How is structural characterization performed for this compound?
A multi-technique approach is essential:
- X-ray crystallography : Resolves the fused pyrazole-pyrimidine core and confirms substituent positions (e.g., cyclopropyl and carboxylate groups). SHELX programs are widely used for refinement .
- NMR spectroscopy : NMR identifies proton environments (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, pyrimidine protons at δ 7.5–8.5 ppm). NMR confirms carbonyl (C=O) at ~165 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns .
Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit diverse bioactivity:
- Receptor modulation : Selective binding to peripheral benzodiazepine receptors or CRF1 antagonists .
- Enzyme inhibition : COX-2 or HMG-CoA reductase inhibition via interactions with the pyrimidine core .
- Structure-activity relationship (SAR) : Substituents at positions 2 (carboxylate) and 7 (cyclopropyl) enhance metabolic stability and target affinity .
Advanced Research Questions
Q. How can low yields in the cyclopropane functionalization step be addressed?
Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Catalyst optimization : Use Lewis acids (e.g., ZnCl) to activate the cyclopropane ring .
- Temperature control : Slow addition of reagents at 0–5°C to minimize dimerization .
- Byproduct analysis : TLC or LC-MS monitoring to identify intermediates (e.g., unreacted enaminones) .
Q. What computational methods support the design of derivatives with improved bioactivity?
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2. Focus on the carboxylate group’s electrostatic interactions .
- DFT calculations : Assess cyclopropane ring strain and its impact on reactivity (e.g., B3LYP/6-31G* level) .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Q. What are common byproducts in the synthesis, and how are they characterized?
- Isomeric impurities : Ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate may form due to regioselectivity issues. Isolate via HPLC (C18 column, acetonitrile/water) .
- Hydrolysis products : Methyl ester hydrolysis to carboxylic acid under acidic conditions. Confirm via IR (broad O-H stretch at 2500–3000 cm) .
Q. How do solvent choices impact reaction kinetics and purity?
- Polar aprotic solvents (DMF, DMSO) : Accelerate condensation but may cause decomposition at high temps. Use for acid-sensitive intermediates .
- Ethereal solvents (THF, dioxane) : Improve cyclopropane solubility but reduce reaction rates. Ideal for low-temperature steps .
Q. What crystallization conditions optimize purity and crystal quality?
- Solvent pairs : Cyclohexane/CHCl (1:1) for slow evaporation yields large, single crystals .
- Additives : Trace triethylamine suppresses carboxylic acid formation during recrystallization .
Q. How is compound stability assessed under experimental conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
